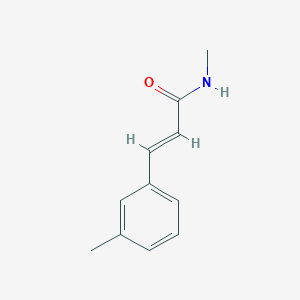![molecular formula C10H16N4O2 B7571324 N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide, also known as TPOXX or tecovirimat, is a small molecule antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. Smallpox is a highly contagious viral disease caused by the variola virus, which has been eradicated globally since 1980, except for a few samples that are kept in laboratories for research purposes. TPOXX is the first drug to be approved specifically for the treatment of smallpox.
作用機序
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide inhibits the activity of the viral protein F13, which is required for the assembly and release of mature virions from infected cells. By blocking this process, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide prevents the spread of the virus to other cells and tissues, and reduces the overall viral load in the host.
Biochemical and Physiological Effects
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has been shown to have minimal toxicity and side effects in clinical trials. It is rapidly absorbed and distributed throughout the body, and is eliminated primarily through renal excretion. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide does not affect the normal functioning of host cells or the immune system, and does not interfere with the efficacy of other vaccines or medications.
実験室実験の利点と制限
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has several advantages for use in laboratory experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and purified, and is stable under a wide range of conditions. However, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide is only effective against the variola virus, and cannot be used to treat other viral infections. It also requires careful handling and storage, as it is classified as a Select Agent by the US Department of Health and Human Services.
将来の方向性
There are several potential future directions for the use of N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide in scientific research. One area of focus is the development of new antiviral drugs that target other viral diseases, such as Ebola, Zika, and influenza. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide could serve as a model for the design and optimization of these drugs, which could have significant clinical and public health implications. Another area of interest is the study of the molecular mechanisms underlying the antiviral activity of N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide, which could provide insights into the fundamental processes of viral replication and assembly. Finally, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide could be used as a tool for the development of new diagnostic assays and vaccine candidates for smallpox and other viral diseases.
合成法
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide is synthesized by a multi-step process that involves the reaction of 2,3-epoxy-1-propanol with 1,2,4-triazole-3-carboxylic acid to form N-(2-hydroxypropyl)-1,2,4-triazole-3-carboxamide, which is then converted to N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide by reacting it with oxalyl chloride and 2,2-dimethoxypropane.
科学的研究の応用
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of smallpox. It has been found to be effective in reducing the severity and duration of smallpox symptoms, as well as in preventing death from the disease. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide works by inhibiting the replication of the variola virus in host cells, thereby reducing the viral load and allowing the immune system to clear the infection.
特性
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-10(9-3-1-6-16-9)12-4-2-5-14-8-11-7-13-14/h7-9H,1-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKNWCFDUMMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)


![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)

